molecular formula C23H22N2O4S2 B12113692 Ethyl 5-(4-methoxyphenyl)-7-methyl-2-((3-methylthiophen-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 333344-87-9

Ethyl 5-(4-methoxyphenyl)-7-methyl-2-((3-methylthiophen-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12113692
CAS No.: 333344-87-9
M. Wt: 454.6 g/mol
InChI Key: ROZNKZCWWDZTJI-PDGQHHTCSA-N
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Description

Ethyl 5-(4-methoxyphenyl)-7-methyl-2-((3-methylthiophen-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by:

  • Substituents: A 4-methoxyphenyl group at position 5, a 3-methylthiophen-2-ylmethylene moiety at position 2, and an ethyl ester at position 4.
  • Synthesis: Typically synthesized via cyclocondensation of Biginelli reaction intermediates (e.g., thiourea, aldehydes, and ethyl acetoacetate) followed by functionalization of the thiazole ring .
  • Biological Relevance: Thiazolo[3,2-a]pyrimidines are known for antimicrobial, anticancer, and anti-inflammatory activities due to their planar heterocyclic core and diverse substituent-driven interactions with biological targets .

Properties

CAS No.

333344-87-9

Molecular Formula

C23H22N2O4S2

Molecular Weight

454.6 g/mol

IUPAC Name

ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H22N2O4S2/c1-5-29-22(27)19-14(3)24-23-25(20(19)15-6-8-16(28-4)9-7-15)21(26)18(31-23)12-17-13(2)10-11-30-17/h6-12,20H,5H2,1-4H3/b18-12-

InChI Key

ROZNKZCWWDZTJI-PDGQHHTCSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C/C4=C(C=CS4)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=C(C=CS4)C)S2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-methoxyphenyl)-7-methyl-2-((3-methylthiophen-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed by the condensation of the thiazole derivative with β-dicarbonyl compounds in the presence of a suitable catalyst.

    Introduction of Substituents: The methoxyphenyl and methylthiophene groups are introduced through electrophilic aromatic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-methoxyphenyl)-7-methyl-2-((3-methylthiophen-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Ethyl 5-(4-methoxyphenyl)-7-methyl-2-((3-methylthiophen-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its diverse pharmacological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-methoxyphenyl)-7-methyl-2-((3-methylthiophen-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Their Impact

Table 1: Key Structural Analogues and Their Properties
Compound ID Substituents (Position 2, 5, 6) Molecular Weight Biological Activity Reference
Target 3-Methylthiophen-2-ylmethylene, 4-MeO-Ph, ethyl 467.54 g/mol Under investigation
A 4-Bromophenyl, thiophen-2-ylmethylene, ethyl 451.32 g/mol Anticancer (in vitro)
B 4-Chlorophenyl, methoxycarbonylmethylene, ethyl 458.88 g/mol Crystallographic stability
C 3,4,5-Trimethoxybenzylidene, 4-MeO-Ph, ethyl 509.54 g/mol Enhanced π-stacking interactions
D Morpholinomethyl, 2-Cl-Ph, ethyl 504.98 g/mol Antimicrobial (broad-spectrum)
Key Observations :

Analogues with benzylidene substituents (e.g., 3,4,5-trimethoxybenzylidene in Compound C) exhibit stronger π-π stacking and hydrogen bonding, improving crystallinity .

Position 5 (Aryl Group) :

  • Electron-withdrawing groups (e.g., Br in Compound A) increase electrophilicity, enhancing anticancer activity .
  • The 4-methoxyphenyl group in the target compound balances lipophilicity and electron-donating effects, optimizing membrane permeability .

Position 6 (Ester Moiety): Ethyl esters are common for solubility and metabolic stability. Analogues with morpholinomethyl groups (Compound D) show improved antimicrobial efficacy due to increased hydrogen-bonding capacity .

Crystallographic and Electronic Comparisons

Table 2: Structural and Electronic Properties
Property Target Compound Compound B (4-Cl-Ph) Compound C (Trimethoxy)
Crystal Packing Moderate π-stacking Strong halogen (Cl) bonds Extensive H-bonding
H-bond Donors 1 (thiophen S) 1 (Cl) 3 (methoxy O)
Torsional Strain Low (planar thiophen) Moderate (Cl steric effects) Low (symmetrical substituents)
  • The 3-methylthiophen-2-yl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., trimethoxybenzylidene in Compound C), favoring enzyme active-site binding .

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